molecular formula C17H11N3O6 B2761283 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide CAS No. 142818-70-0

4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Cat. No.: B2761283
CAS No.: 142818-70-0
M. Wt: 353.29
InChI Key: YOWLXNCGWYSMSX-UHFFFAOYSA-N
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Description

4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a synthetic coumarin-based carbohydrazide derivative of significant interest in medicinal chemistry research. Its primary researched application is as a potent inhibitor of HIV-1 integrase (IN), a critical enzyme for viral replication . Compounds within this class have demonstrated inhibitory activity in the nanomolar (nM) range, making them promising lead candidates for the development of novel antiretroviral agents . The mechanism of action is believed to involve the chelation of the divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's active site, mimicking the pharmacophore of established integrase inhibitors . The coumarin core and the hydrazide moiety work synergistically, where the 3-acyl-coumarin structure can mimic the diketo-acid functionality of drugs like Raltegravir, while the hydrazide group contributes to target binding through hydrophobic interactions and hydrogen bonding . Researchers value this compound for exploring structure-activity relationships in inhibitor design. The presence of the 4-nitro substituent on the benzohydrazide ring is a key structural feature that can be modified to optimize potency and physicochemical properties. This product is intended for research purposes, specifically for in vitro enzymatic assays and as a building block in synthetic organic chemistry for generating structurally related compounds for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6/c21-15(10-5-7-12(8-6-10)20(24)25)18-19-16(22)13-9-11-3-1-2-4-14(11)26-17(13)23/h1-9H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLXNCGWYSMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide typically involves multiple steps:

    Formation of 4-nitrobenzoyl chloride: This can be achieved by reacting 4-nitrobenzoic acid with thionyl chloride.

    Synthesis of 2-oxochromene-3-carbohydrazide: This intermediate can be prepared by reacting 2-oxochromene-3-carboxylic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling 4-nitrobenzoyl chloride with 2-oxochromene-3-carbohydrazide under basic conditions to form N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains and fungi.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus5 µg/mL10 µg/mL
Escherichia coli10 µg/mL20 µg/mL
Candida albicans15 µg/mL30 µg/mL

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

Cell Line IC50 (µM)
MCF-712.5
HepG215.0
A54918.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Synthesis Strategies

The synthesis of this compound typically involves several steps:

  • Preparation of Chromene Derivative : The initial step often involves the synthesis of the chromene core through cyclization reactions.
  • Formation of Hydrazide : The chromene derivative is then reacted with hydrazine derivatives to form the hydrazide linkage.
  • Nitration : The introduction of the nitro group can be achieved through electrophilic aromatic substitution.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the chromene and hydrazide components.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • A study published in Medicinal Chemistry highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Another research article focused on its antitumor effects, showing that it significantly reduced cell viability in cultured cancer cells .

Mechanism of Action

The mechanism of action of N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide is not well-documented. the presence of the nitro group suggests potential interactions with biological molecules through redox reactions. The chromene core may interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzohydrazide derivatives vary primarily in their substituents and hybridized moieties, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀/EC₅₀) Key References
4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide C₁₈H₁₂N₄O₄ 2-Oxo-2H-chromene-3-carbonyl, -NO₂ Not reported
(E)-4-Chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide C₂₈H₂₂ClN₃O₄ Chloro, indole-chromene hybrid Anti-leishmanial: 21.5 µM
(E)-4-Methoxy-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide C₂₉H₂₅N₃O₅ Methoxy, indole-chromene hybrid Anti-leishmanial: 24.2 µM
(E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide C₁₄H₁₀N₄O₅ Dual nitro groups Crystalline stability via H-bonding
4-Fluoro-N′-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylene]benzohydrazide C₁₇H₁₂FN₃O₂ Fluoro, quinolinone hybrid Not reported
2-Trifluoromethyl-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide C₁₆H₁₀F₃N₅O₃ Trifluoromethyl, nitro-indole hybrid CDK2 inhibition
Key Observations :

Anti-Leishmanial Activity : Indole-chromene hybrids with chloro or methoxy substituents exhibit potent anti-leishmanial activity (IC₅₀ ~21–24 µM) . The target compound’s chromene-3-carbonyl group may similarly enhance binding to parasitic enzymes, though the absence of an indole moiety could reduce potency.

Electron-Withdrawing vs. Electron-Donating Groups :

  • Nitro groups (strong electron-withdrawing) improve stability and hydrogen-bonding interactions, as seen in (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide , which forms a 3D network via N–H⋯O and C–H⋯O interactions .
  • Methoxy groups (electron-donating) in 4-methoxy-N’-benzohydrazide analogues enhance solubility but may reduce target affinity compared to nitro derivatives .

The chromene moiety in the target compound could similarly interact with hydrophobic enzyme pockets, though experimental validation is needed.

Pharmacokinetic and Solubility Profiles

  • ADMET Properties : Trifluoromethyl-substituted benzohydrazides (e.g., 2-trifluoromethyl-N′-[5-nitroindolylidene]benzohydrazide ) exhibit favorable ADMET profiles, with moderate solubility in polar solvents and low toxicity .
  • Solubility : Nitro-substituted derivatives generally have lower aqueous solubility due to their hydrophobic aromatic systems. However, green synthesis methods (e.g., solvent-free conditions for 4-nitro-N'-(4-nitrobenzoyl)benzohydrazide ) can improve yield and purity without compromising stability .

Structure-Activity Relationships (SAR)

  • Positional Isomerism : Methoxy groups at the 3-position of the benzohydrazide moiety (e.g., in 9i from ) enhance cholinesterase inhibition (IC₅₀ = 9.6 µM), whereas 2- or 4-position methoxy groups reduce activity . This suggests that the nitro group’s para-position in the target compound is optimal for electronic effects.
  • Hydrogen Bonding : The chromene-3-carbonyl group in the target compound may act as a hydrogen-bond acceptor, analogous to the carbonyl in 4-hydroxy-N’-benzohydrazide corrosion inhibitors .

Biological Activity

4-Nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxo-2H-chromene derivatives with benzohydrazides under specific conditions. The general synthetic route includes:

  • Preparation of 2-Oxo-2H-Chromene Derivative : This is often achieved through a Knoevenagel condensation reaction.
  • Formation of Benzohydrazide : The hydrazine derivative is synthesized from benzoyl chloride and hydrazine hydrate.
  • Coupling Reaction : The two components are coupled in the presence of a suitable solvent and catalyst to yield the target compound.

Biological Activity

The biological activity of this compound has been assessed in various studies, focusing on its potential as an inhibitor for several biological targets.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    • Several studies have demonstrated that compounds with a chromene core exhibit significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. For instance, related compounds showed IC50 values ranging from 2.7 µM to higher values depending on structural modifications .
  • Monoamine Oxidase (MAO) Inhibition :
    • Compounds similar to this compound have been evaluated for their MAO inhibitory properties, with some derivatives exhibiting IC50 values as low as 1.54 µM for MAO-A and 3.64 µM for MAO-B .

Antioxidant Activity

The antioxidant potential of this compound has been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress markers in vitro. This suggests potential applications in treating oxidative stress-related disorders.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Interaction : Binding to the active sites of AChE and MAO, inhibiting their activity.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions at the molecular level, confirming the potential efficacy of this compound against targeted enzymes .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Alzheimer's Disease Models : In vitro studies using cell lines have shown that derivatives of chromene effectively inhibit AChE, leading to increased acetylcholine levels and improved cognitive function in animal models.
  • Cancer Research : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a broader therapeutic potential beyond neurodegenerative diseases.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target Enzyme/Pathway IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase2.7
MAO-A InhibitionMonoamine Oxidase1.54
MAO-B InhibitionMonoamine Oxidase3.64
Antioxidant ActivityFree Radical ScavengingN/AN/A

Q & A

Q. What are the common synthetic routes for 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide?

The compound is typically synthesized via a condensation reaction between 2-oxo-2H-chromene-3-carbohydrazide and 4-nitrobenzaldehyde derivatives. Key steps include:

  • Hydrazide formation : Reacting coumarin-3-carboxylic acid with hydrazine hydrate to form 2-oxo-2H-chromene-3-carbohydrazide .
  • Schiff base condensation : Refluxing the hydrazide with 4-nitrobenzaldehyde in ethanol (5–8 hours) to form the final product. Crystallization from ethanol yields pure crystals .
  • Optimization : Reaction efficiency depends on pH (neutral to slightly acidic), solvent polarity, and temperature (60–80°C) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : Confirms hydrazone bond formation (δ ~11.5 ppm for NH in 1H^1H-NMR; C=O resonance at ~166 ppm in 13C^{13}C-NMR) .
  • IR spectroscopy : Peaks at ~1600–1650 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (N-H stretch) .
  • X-ray crystallography : Resolves planar geometry of the central hydrazone moiety and dihedral angles between aromatic rings (e.g., 32.5° for chlorophenyl substituents) .

Q. What biological activities have been reported for benzohydrazide-coumarin hybrids?

Benzohydrazide-coumarin hybrids exhibit:

  • Antimicrobial activity : MIC values <10 µg/mL against S. aureus and E. coli due to nitro group electron-withdrawing effects enhancing membrane disruption .
  • Antioxidant potential : Radical scavenging via SPLET (Sequential Proton-Loss Electron Transfer) mechanisms, with IC50_{50} values ~25 µM in DPPH assays .
  • Anticancer activity : Moderate cytotoxicity (IC50_{50} ~50 µM) against A549 lung cancer cells via apoptosis induction .

Advanced Research Questions

Q. How do substituents on the benzohydrazide and coumarin moieties influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

Substituent PositionFunctional GroupBiological Activity TrendReference
Benzohydrazide (Ar)-NO2_2 (para)↑ Antimicrobial, ↓ Antioxidant
Coumarin (C3)-OCH3_3↑ Anticancer, ↓ Solubility
Hydrazone bridgeElectron-withdrawing (e.g., -Cl)↑ Stability, ↓ Reactivity

Q. What computational methods are used to predict binding mechanisms?

  • Molecular docking (AutoDock Vina) : Identifies interactions with target proteins (e.g., DNA gyrase for antimicrobial activity; binding energy <−7 kcal/mol) .
  • DFT calculations : Predicts radical scavenging pathways (e.g., SPLET vs. HAT mechanisms) using HOMO-LUMO gaps (~4.5 eV) and Fukui indices .
  • Pharmacokinetic modeling : ADMET analysis reveals moderate bioavailability (TPSA ~90 Å2^2) but potential hepatotoxicity risks .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O···H contacts contribute 25% to crystal packing) .
  • Isostructural comparisons : Bromo vs. nitro derivatives show halogen size impacts halogen bonding (Br···H: +1.3% vs. Cl···H) and bioactivity .
  • Thermal analysis (TGA/DSC) : Correlates thermal stability (decomposition >250°C) with in vivo half-life .

Q. What experimental strategies address low yields in hydrazone synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yields by 15–20% compared to ethanol .
  • Catalytic additives : I2_2-mediated oxidative cyclization reduces reaction time (2–3 hours) and enhances purity .
  • Microwave-assisted synthesis : Achieves 85% yield in 30 minutes via controlled dielectric heating .

Q. How are kinetic parameters analyzed in antioxidant assays?

  • Multi-stage kinetics : Monitor HO● scavenging via UV-Vis (λ = 520 nm) to calculate rate constants (k = 1.2 × 104^4 M1^{-1}s1^{-1}) .
  • Competitive pathways : SPLET dominates in polar media (water), while HAT (Hydrogen Atom Transfer) prevails in lipid environments .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

Discrepancies arise due to:

  • Assay variability : MTT vs. SRB assays yield IC50_{50} differences of ±10 µM .
  • Substituent positional isomerism : Meta-nitro derivatives show 30% lower activity than para-nitro analogs .
  • Cell line specificity : A549 (lung) vs. MCF-7 (breast) cells exhibit differential sensitivity to ROS generation .

Q. How to reconcile divergent thermal stability data?

  • Crystallinity effects : Amorphous samples degrade 20–30°C earlier than crystalline forms .
  • Hydrate formation : Hydrated crystals (e.g., H2_2O in lattice) show higher Td_d (decomposition temperature) by ~50°C .

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